Macfarlandin A
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Overview
Description
Macfarlandin A is a natural product found in Felimida luteorosea and Felimida macfarlandi with data available.
Scientific Research Applications
Golgi-Modifying Properties
Macfarlandin E, a compound closely related to Macfarlandin A, has been identified for its unique Golgi-modifying properties. Research by Schnermann et al. (2010) showed that Macfarlandin E induces a novel morphological change in the Golgi structure, characterized by ribbon fragmentation while maintaining Golgi fragments in the pericentriolar region. This study reveals the potential of Macfarlandin derivatives in altering cellular structures, which could have implications in various biomedical applications (Schnermann et al., 2010).
Synthesis and Structural Analysis
The enantioselective total synthesis of Macfarlandin C, another derivative, was achieved by Allred et al. (2020). This synthesis highlights the complex structural features of Macfarlandin derivatives, essential for understanding their biological activities and potential applications in drug development (Allred et al., 2020).
Antimicrobial Activity
Diterpenoids isolated from marine sponges, including Macfarlandin D, have shown significant antimicrobial activity against Mycobacterium tuberculosis. This finding by de Oliveira et al. (2020) suggests that Macfarlandin derivatives could be potential candidates for developing new antimicrobial agents, especially against tuberculosis (de Oliveira et al., 2020).
Chemical Reactivity and Biological Properties
Schnermann et al. (2011) conducted a study on the chemical reactivity of bicyclic lactone fragments of Macfarlandin E, demonstrating that these fragments can react with primary amines to form substituted pyrroles. This reaction could be responsible for the unique biological properties of Macfarlandin E, indicating its potential for chemical modifications and applications in medicinal chemistry (Schnermann et al., 2011).
Properties
CAS No. |
102396-21-4 |
---|---|
Molecular Formula |
C21H26O5 |
Molecular Weight |
358.4 g/mol |
IUPAC Name |
[(1S)-7-acetyl-3-oxo-6-[(1S)-1,3,3-trimethylcyclohexyl]-1H-2-benzofuran-1-yl] acetate |
InChI |
InChI=1S/C21H26O5/c1-12(22)16-15(21(5)10-6-9-20(3,4)11-21)8-7-14-17(16)19(25-13(2)23)26-18(14)24/h7-8,19H,6,9-11H2,1-5H3/t19-,21-/m0/s1 |
InChI Key |
OMNZZWDXPDXHHJ-FPOVZHCZSA-N |
Isomeric SMILES |
CC(=O)C1=C(C=CC2=C1[C@H](OC2=O)OC(=O)C)[C@]3(CCCC(C3)(C)C)C |
SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Canonical SMILES |
CC(=O)C1=C(C=CC2=C1C(OC2=O)OC(=O)C)C3(CCCC(C3)(C)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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